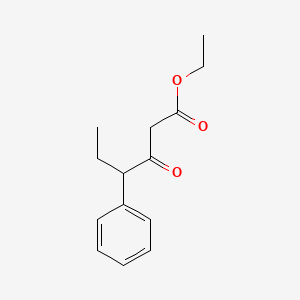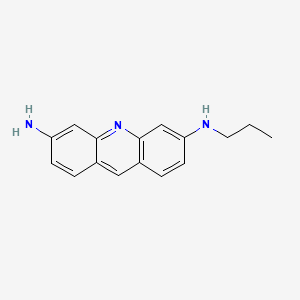
3,6-Acridinediamine, N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Acridinediamine, N-propyl-: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of amino groups at the 3 and 6 positions of the acridine ring, with an additional propyl group attached to the nitrogen atom. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Acridinediamine, N-propyl- typically involves the introduction of amino groups at the 3 and 6 positions of the acridine ring, followed by the attachment of a propyl group to the nitrogen atom. One common method involves the reaction of acridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamino derivative. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3,6-Acridinediamine, N-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and alkylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,6-Acridinediamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be achieved using alkyl halides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated derivatives.
科学研究应用
3,6-Acridinediamine, N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to intercalate with DNA.
作用机制
The primary mechanism of action of 3,6-Acridinediamine, N-propyl- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potent antimicrobial and anticancer agent .
相似化合物的比较
3,6-Diaminoacridine: Similar in structure but lacks the propyl group.
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and DNA intercalation ability
Uniqueness: 3,6-Acridinediamine, N-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its effectiveness in certain applications compared to its analogs .
属性
CAS 编号 |
64332-91-8 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC 名称 |
3-N-propylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-2-7-18-14-6-4-12-8-11-3-5-13(17)9-15(11)19-16(12)10-14/h3-6,8-10,18H,2,7,17H2,1H3 |
InChI 键 |
QCBSHVLUPLNISM-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
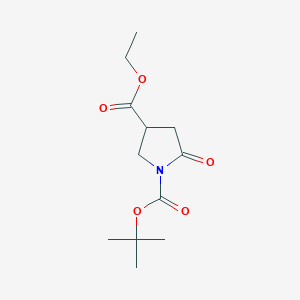
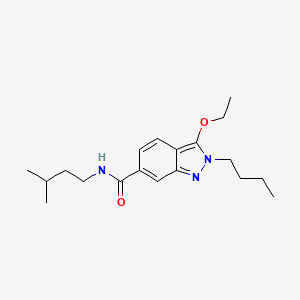
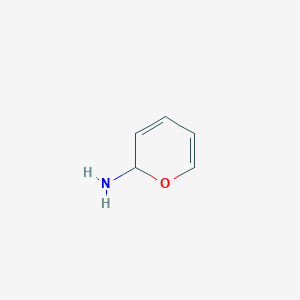
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
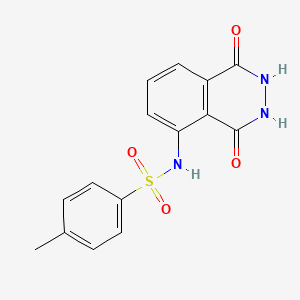
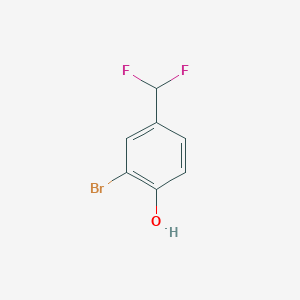
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
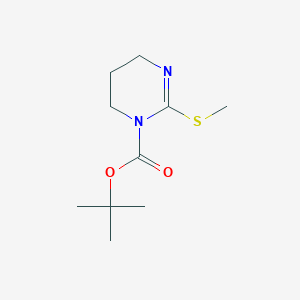
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
